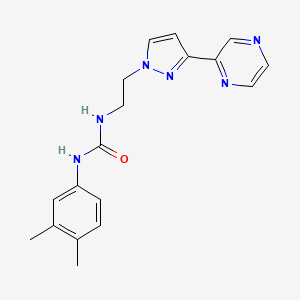

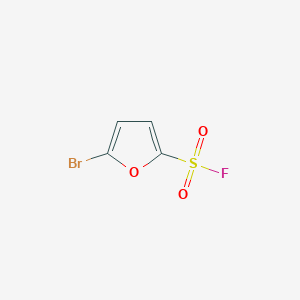

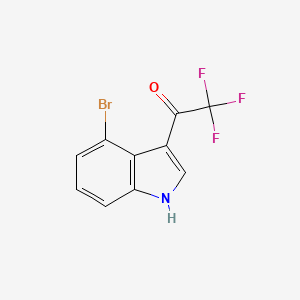

5-Bromofuran-2-sulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromofuran-2-sulfonyl fluoride is a chemical compound that has been used in various applications in organic synthesis, chemical biology, drug discovery, and materials science .

Synthesis Analysis

The synthesis of sulfonyl fluorides, including 5-Bromofuran-2-sulfonyl fluoride, has been a topic of significant research. Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method involves the generation of fluorosulfonyl radicals from different precursors . Other methods for the preparation of sulfonyl fluorides have also been reported, including conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination .Chemical Reactions Analysis

Sulfonyl fluorides, including 5-Bromofuran-2-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . They have been used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is so attractive for these applications .科学的研究の応用

SuFEx Click Chemistry

5-Bromofuran-2-sulfonyl fluoride is significantly relevant in sulfur(VI) fluoride exchange (SuFEx)-based click chemistry. This area of study involves developing novel and efficient synthetic methods to access sulfonyl fluorides, which are valuable for various applications. Recent advancements demonstrate the synthesis of sulfonyl fluorides through processes like electrochemical oxidative coupling of thiols and potassium fluoride, providing a mild and environmentally benign approach with a broad substrate scope, including alkyl, benzyl, aryl, and heteroaryl thiols or disulfides (Laudadio et al., 2019). Moreover, methods like visible-light-mediated decarboxylative fluorosulfonylethylation have been developed for the synthesis of aliphatic sulfonyl fluorides, which are critical in chemical biology and molecular pharmacology (Ruting Xu et al., 2019).

Synthesis of Isoxazoles and Sulfonyl Fluoride Moieties

The compound's unique reactivity aids in synthesizing functionalized isoxazoles possessing sulfonyl fluoride moieties. For instance, 1-bromoethene-1-sulfonyl fluoride, a similar compound, has been applied in the regioselective synthesis of 5-sulfonylfluoro isoxazoles through a cycloaddition process (Jing Leng & Hua-Li Qin, 2018). This highlights the compound's potential in creating complex molecular structures.

Modification of Pharmaceuticals

5-Bromofuran-2-sulfonyl fluoride plays a role in the modification of pharmaceutical compounds. A study demonstrated the successful application of a similar sulfonyl fluoride for the fluorosulfonylvinylation of primary and secondary cyclic or acyclic amines, including amino acids and pharmaceuticals, leading to improved antimicrobial activity against Gram-positive bacteria in some modified drugs (Jing Leng et al., 2020).

Development of New Fluorosulfonylation Reagents

5-Bromofuran-2-sulfonyl fluoride's structural features make it an ideal candidate for developing new fluorosulfonylation reagents. These reagents are crucial for constructing complex molecular structures, such as alkenylsulfonyl fluorides, from alkenes and alkynes, a process that has been a subject of recent research (Xingliang Nie & S. Liao, 2021).

Safety And Hazards

While specific safety data for 5-Bromofuran-2-sulfonyl fluoride is not available, sulfonyl fluorides in general are known to cause severe skin burns and eye damage, and may cause respiratory irritation . They should be handled with care, using appropriate personal protective equipment, and should be used only in well-ventilated areas .

将来の方向性

Sulfonyl fluorides, including 5-Bromofuran-2-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Future research directions could include the development of new synthetic methods and applications, as well as further exploration of their mechanism of action .

特性

IUPAC Name |

5-bromofuran-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrFO3S/c5-3-1-2-4(9-3)10(6,7)8/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLOOWHYEGMAMPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)S(=O)(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrFO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromofuran-2-sulfonyl fluoride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone](/img/structure/B2363512.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2363514.png)

![6-Methyl-2,6-diaza-spiro[3.5]nonane](/img/structure/B2363519.png)

![7-Chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline](/img/structure/B2363520.png)

![6-[[5-[(2,5-dimethylphenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2363523.png)

![2-{4-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]phenyl}acetonitrile](/img/structure/B2363528.png)

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(p-tolyl)acetamide](/img/structure/B2363530.png)